molecular formula C23H18FNO3 B15079305 Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate CAS No. 302913-63-9

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

Cat. No.: B15079305
CAS No.: 302913-63-9
M. Wt: 375.4 g/mol
InChI Key: STLUHXLWVJUKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic organic compound that belongs to the class of pyrroloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorobenzoyl group and a pyrroloquinoline core makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate typically involves the reaction of lepidine (4-methylquinoline) with phenacyl bromides in acetone at room temperature to form quaternary salts. These salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) solvent to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its larvicidal activity is attributed to its ability to disrupt the normal physiological processes of mosquito larvae, leading to mortality . The compound may also interact with enzymes and receptors in microbial cells, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate can be compared with other pyrroloquinoline derivatives, such as:

The uniqueness of this compound lies in its specific fluorobenzoyl substitution, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

302913-63-9

Molecular Formula

C23H18FNO3

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate

InChI

InChI=1S/C23H18FNO3/c1-3-28-23(27)18-13-21(22(26)15-5-8-17(24)9-6-15)25-19-10-4-14(2)12-16(19)7-11-20(18)25/h4-13H,3H2,1-2H3

InChI Key

STLUHXLWVJUKME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)F)C=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.